5-(3,5-Difluorobenzoyl)-2-methylpyridine
Description
Properties
IUPAC Name |
(3,5-difluorophenyl)-(6-methylpyridin-3-yl)methanone | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H9F2NO/c1-8-2-3-9(7-16-8)13(17)10-4-11(14)6-12(15)5-10/h2-7H,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZMVQQMODGIKUBA-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC=C(C=C1)C(=O)C2=CC(=CC(=C2)F)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H9F2NO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID001225988 | |
| Record name | (3,5-Difluorophenyl)(6-methyl-3-pyridinyl)methanone | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID001225988 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
233.21 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1187169-35-2 | |
| Record name | (3,5-Difluorophenyl)(6-methyl-3-pyridinyl)methanone | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1187169-35-2 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | (3,5-Difluorophenyl)(6-methyl-3-pyridinyl)methanone | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID001225988 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Synthetic Routes for Preparation
The primary synthetic approach to 5-(3,5-difluorobenzoyl)-2-methylpyridine involves the acylation of 2-methylpyridine with 3,5-difluorobenzoyl chloride under anhydrous conditions to avoid hydrolysis of the acyl chloride. This electrophilic aromatic substitution is typically facilitated by a base to neutralize the hydrochloric acid formed during the reaction.
$$
\text{3,5-Difluorobenzoyl chloride} + \text{2-methylpyridine} \xrightarrow[\text{anhydrous}]{\text{Base}} \text{this compound} + \text{HCl}
$$
- The reaction is conducted in anhydrous solvents such as dichloromethane or chloroform to prevent acyl chloride hydrolysis.
- Triethylamine or pyridine is commonly used as a base to trap HCl.
- Temperature control is critical to optimize yield and minimize side reactions.
- Purification typically involves recrystallization or chromatographic techniques to achieve high purity.
This method parallels the synthesis of positional isomers like 3-(3,5-difluorobenzoyl)-4-methylpyridine, where 4-methylpyridine is acylated similarly.
Continuous Flow Synthesis Adaptations
Recent advances in flow chemistry have enabled more efficient syntheses of methylpyridines and their derivatives, including acylated products. Continuous flow setups allow precise control over reaction time, temperature, and mixing, leading to improved reproducibility and scalability.
- Use of bench-top continuous flow systems with stainless steel columns packed with catalysts or reagents.
- Flow of 2-methylpyridine and acyl chloride reagents through the reactor under controlled temperature (often 100–150°C).
- Reduced reaction times compared to batch methods.
- Enhanced safety and scalability for industrial applications.
While specific reports on this compound in flow systems are limited, methodologies for related 2-methylpyridine derivatives provide a strong foundation for adaptation.
Industrial Scale Preparation Considerations
Industrial production of this compound involves scaling the batch or flow processes with attention to:
- Use of continuous flow reactors to increase throughput.
- Optimization of solvent systems to balance solubility and reaction rate.
- Efficient removal of byproducts such as HCl.
- Implementation of purification steps like crystallization and chromatography to meet purity standards.
Reaction parameters such as temperature (typically 0–50°C for acylation), molar ratios, and reaction time (1–24 hours depending on scale and conditions) are optimized to maximize yield and minimize impurities.
Reaction Conditions and Optimization Data
| Parameter | Typical Range/Condition | Notes |
|---|---|---|
| Solvent | Dichloromethane, chloroform | Anhydrous to prevent acyl chloride hydrolysis |
| Base | Triethylamine, pyridine | Neutralizes HCl formed |
| Temperature | 0–50°C | Lower temperatures reduce side reactions |
| Reaction Time | 1–24 hours | Depends on scale and method |
| Molar Ratio (Acyl chloride : Pyridine) | 1:1 to 1.2:1 | Slight excess of acyl chloride often used |
| Purification | Recrystallization, chromatography | To achieve >98% purity |
Research Findings and Mechanistic Insights
- The presence of fluorine atoms on the benzoyl ring increases electrophilicity, facilitating acylation.
- The methyl group at the 2-position of pyridine directs the acylation to the 5-position via steric and electronic effects.
- Molecular docking studies suggest that the compound’s structure allows favorable interactions with biological targets, which may be relevant for pharmaceutical applications.
- Optimization studies indicate that controlling moisture and using dry solvents significantly improve yields.
Summary Table of Preparation Methods
| Method | Description | Advantages | Limitations |
|---|---|---|---|
| Batch Acylation | Reaction of 3,5-difluorobenzoyl chloride with 2-methylpyridine in dry solvent with base | Simple, well-established | Longer reaction times, scale-up challenges |
| Continuous Flow Synthesis | Flow of reagents through heated packed columns | Faster reactions, scalable, safer | Requires specialized equipment |
| Industrial Scale Batch | Large-scale batch with optimized parameters | High yield, controlled purity | Requires extensive purification |
Chemical Reactions Analysis
Types of Reactions
5-(3,5-Difluorobenzoyl)-2-methylpyridine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert the compound into its reduced forms.
Substitution: The difluorobenzoyl group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) can be used.
Reduction: Reducing agents like sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are commonly employed.
Substitution: Substitution reactions often require catalysts or specific reaction conditions to proceed efficiently.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while substitution reactions can produce a variety of substituted derivatives.
Scientific Research Applications
5-(3,5-Difluorobenzoyl)-2-methylpyridine has several scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of more complex organic compounds.
Biology: The compound is studied for its potential biological activities and interactions with biomolecules.
Medicine: Research is ongoing to explore its potential therapeutic applications, including its use as a pharmaceutical intermediate.
Industry: It is utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 5-(3,5-Difluorobenzoyl)-2-methylpyridine involves its interaction with specific molecular targets and pathways. The compound can bind to certain enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context of use.
Comparison with Similar Compounds
Substituent Effects on Electronic and Steric Properties
The position and nature of substituents on the benzoyl and pyridine moieties significantly influence physicochemical and biological properties. Key comparisons include:
Key Findings :
- Fluorine Positioning : The 3,5-difluoro configuration in the target compound may enhance metabolic stability compared to 2,4-difluoro analogs due to reduced steric hindrance and optimized electronic effects .
Biological Activity
5-(3,5-Difluorobenzoyl)-2-methylpyridine is a compound that has attracted attention in medicinal chemistry due to its unique structural features and potential biological activities. This article provides a comprehensive overview of its biological activity, mechanisms of action, and relevant research findings.
Chemical Structure and Properties
The compound consists of a pyridine ring substituted with a difluorobenzoyl group at the 5-position and a methyl group at the 2-position. The presence of fluorine atoms enhances its reactivity and biological activity, making it an interesting subject for research.
| Property | Description |
|---|---|
| Molecular Formula | CHFN |
| Molecular Weight | 221.19 g/mol |
| CAS Number | 1187169-35-2 |
Mechanisms of Biological Activity
The biological activity of this compound can be attributed to several mechanisms:
- Enzyme Interaction : The difluorobenzoyl moiety may interact with specific enzymes or receptors, leading to inhibition or activation of various biological pathways. This interaction can modulate enzyme activities involved in metabolic processes.
- Cellular Effects : Compounds with similar structures have been shown to influence cell signaling pathways, gene expression, and cellular metabolism. For instance, they may induce apoptosis in cancer cells by modulating pro-apoptotic and anti-apoptotic gene expressions.
Antimicrobial Activity
Research has indicated that compounds containing pyridine rings often exhibit antimicrobial properties. A study focusing on related compounds has shown that derivatives of pyridine can inhibit bacterial growth effectively. While specific data on this compound is limited, its structural similarities suggest potential antimicrobial effects.
Anticancer Properties
In vitro studies on similar difluorobenzoyl compounds have demonstrated their ability to inhibit cancer cell proliferation. For example, compounds with difluorobenzoyl groups have been linked to apoptosis in various cancer cell lines. Future studies are required to explore the specific anticancer mechanisms of this compound.
Case Studies
- Inhibition of Enzymatic Activity : A study investigated the inhibitory effects of related difluorobenzoyl compounds on certain enzymes involved in cancer metabolism. The results indicated significant inhibition rates, suggesting that this compound could exhibit similar properties.
- Cell Line Studies : Preliminary tests on related compounds showed that they could induce apoptosis in human cancer cell lines through mitochondrial pathways. These findings warrant further investigation into the apoptotic effects of this compound.
Q & A
Q. What are the optimal synthetic routes for 5-(3,5-Difluorobenzoyl)-2-methylpyridine, and how do reaction conditions influence yield?
The synthesis typically involves coupling 3,5-difluorobenzoyl chloride with a 2-methylpyridine derivative. Key steps include nucleophilic acyl substitution or transition-metal-catalyzed cross-coupling. For example, using a [4 + 2] annulation strategy with N-acyl amino phosphine catalysts can enhance efficiency, as demonstrated in fluorobenzoyl-group-containing reactions . Reaction parameters such as solvent polarity (DMF vs. acetone), temperature (reflux vs. room temperature), and base selection (K₂CO₃) critically affect yield and purity. Optimizing stoichiometry of reagents (e.g., Br(CH₂)₄Br for alkylation) and post-synthesis purification via column chromatography are recommended .
Q. How can spectroscopic methods (NMR, IR, MS) distinguish this compound from structurally similar analogs?
- ¹H/¹³C NMR : The pyridine ring protons resonate downfield (δ 7.5–8.5 ppm), while the methyl group at position 2 appears as a singlet (~δ 2.5 ppm). The 3,5-difluorobenzoyl group shows distinct aromatic splitting patterns (meta-fluorine coupling, J ≈ 8–10 Hz).
- IR : Stretching frequencies for C=O (~1680 cm⁻¹) and C-F (~1250 cm⁻¹) confirm functional groups.
- Mass Spectrometry : Molecular ion peaks (e.g., m/z 263 for [M+H]⁺) and fragment ions (loss of CO or F groups) are diagnostic. Reference spectra for 3,5-difluorobenzoyl derivatives in gas-phase libraries can aid identification .
Q. What stability challenges arise during storage of fluorinated pyridine derivatives like this compound?
Hydrolytic degradation of the benzoyl group under humid conditions is a key concern. Stability studies recommend storage in anhydrous solvents (e.g., DCM) at –20°C. Light exposure may induce photodefluorination, as observed in related 3,5-difluoro-2-hydroxybenzoic acid analogs . Purity monitoring via HPLC (C18 column, acetonitrile/water mobile phase) is advised pre-experiment.
Advanced Research Questions
Q. How does this compound interact with p38 MAP kinase, and what experimental assays validate its inhibitory activity?
The compound’s benzoyl-pyridine scaffold mimics ATP-binding motifs in kinases. In vitro assays include:
- Enzyme Inhibition : Measure IC₅₀ via fluorescence polarization using recombinant p38α and a phosphopeptide substrate. Competitive binding is confirmed via Lineweaver-Burk plots .
- Cellular Activity : LPS-induced TNF-α suppression in macrophages (EC₅₀ ≈ 50–100 nM) correlates with target engagement. Counter-screening against JNK or ERK kinases ensures selectivity .
Q. What structural modifications enhance the compound’s pharmacokinetic profile while retaining bioactivity?
- Metabolic Stability : Introducing electron-withdrawing groups (e.g., trifluoromethyl) at the pyridine ring reduces CYP450-mediated oxidation, as seen in related 4-[5-(trifluoromethyl)pyrid-2-yl]benzoic acid derivatives .
- Solubility : Adding polar substituents (e.g., hydroxyl or amino groups) to the benzoyl moiety improves aqueous solubility without compromising binding affinity, as modeled in 3,5-difluoro-4-methylpyridin-2-amine analogs .
Q. How do contradictory bioactivity data arise in different in vivo models, and how should researchers address them?
Discrepancies may stem from species-specific metabolism (e.g., murine vs. human CYP isoforms) or off-target effects. Mitigation strategies include:
- Metabolite Profiling : LC-MS/MS identification of hydroxylated or glucuronidated metabolites in plasma .
- Dose-Response Optimization : Adjusting administration routes (oral vs. intravenous) to maintain therapeutic plasma levels, as demonstrated in tert-butyl ester prodrug formulations .
Methodological Resources
- Synthesis Protocols : Reference fluorobenzoyl coupling methods in Scheme 1 of Zhao et al. (2013) .
- Analytical Standards : Cross-validate purity using EPA-IR vapor phase spectral data for 3,5-difluorobenzoyl chloride .
- Biological Assays : Follow p38 MAP kinase inhibition protocols from patent GB 201306881 .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
